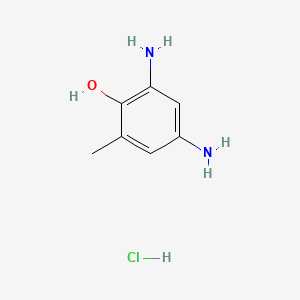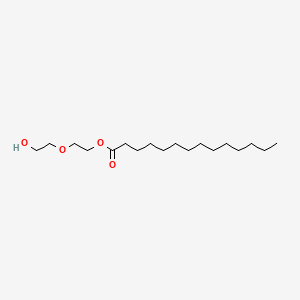
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- is a complex inorganic compound It is characterized by its unique structure, which includes nickel in a +6 oxidation state coordinated with a tetrakis(phosphonato) ligand system
Preparation Methods
The synthesis of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- typically involves the reaction of nickel salts with the appropriate phosphonate ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. Industrial production methods may involve large-scale reactions in reactors with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The nickel center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher states.
Substitution Reactions: The phosphonate ligands can be substituted with other ligands under appropriate conditions.
Complexation Reactions: The compound can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- has several scientific research applications:
Catalysis: It can be used as a catalyst in various chemical reactions, including oxidation and hydrogenation reactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as magnetic or electronic properties.
Biological Applications: Research is ongoing to explore its potential use in biological systems, including as a therapeutic agent or in diagnostic applications.
Industrial Applications: It can be used in industrial processes that require specific catalytic or material properties.
Mechanism of Action
The mechanism of action of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- involves its interaction with various molecular targets. The nickel center can coordinate with different substrates, facilitating various chemical transformations. The phosphonate ligands play a crucial role in stabilizing the nickel center and enhancing its reactivity. The pathways involved depend on the specific application and the nature of the substrates involved.
Comparison with Similar Compounds
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- can be compared with other nickel complexes and phosphonate compounds. Similar compounds include:
Nickel(II) complexes: These have nickel in a +2 oxidation state and are generally less reactive than Nickelate(6-).
Phosphonate ligands: Other compounds with phosphonate ligands may have different metal centers and exhibit different reactivities and applications.
The uniqueness of Nickelate(6-) lies in its high oxidation state and the specific coordination environment provided by the phosphonate ligands, which confer unique properties and reactivities.
Properties
CAS No. |
68958-87-2 |
|---|---|
Molecular Formula |
C6H13K5N2NiO12P4 |
Molecular Weight |
683.25 g/mol |
IUPAC Name |
pentapotassium;hydron;nickel(2+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.5K.Ni/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;+2/p-7 |
InChI Key |
OKQSEMOGVIXKTK-UHFFFAOYSA-G |
Canonical SMILES |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



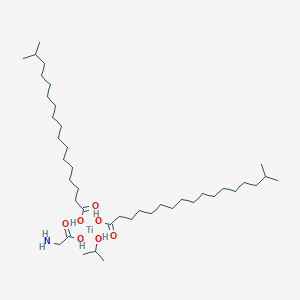
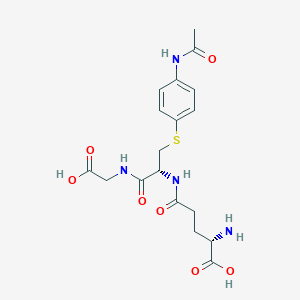
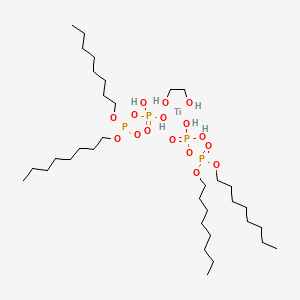
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
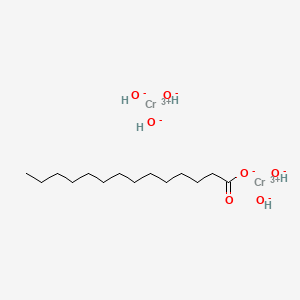
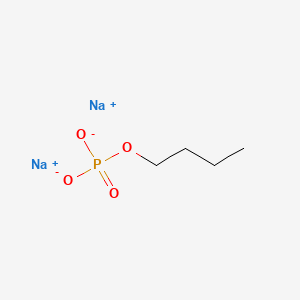
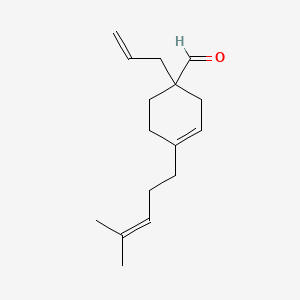
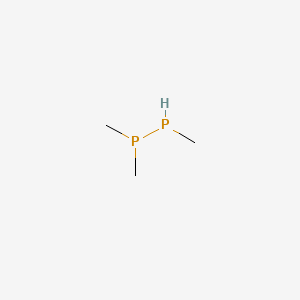
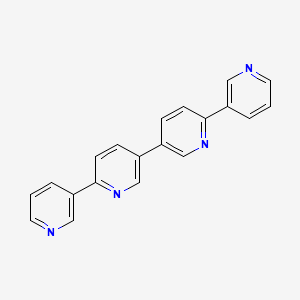
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
